molecular formula C19H15N3O4 B2772556 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 851094-77-4

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2772556
CAS No.: 851094-77-4
M. Wt: 349.346
InChI Key: PNQBKXBZKGSILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 5,6-dihydro-1,4-dioxin ring, a 1,3,4-oxadiazole ring, and a biphenyl group. The presence of these groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the biphenyl group which can rotate to give different conformations. The 5,6-dihydro-1,4-dioxin and 1,3,4-oxadiazole rings are heterocyclic rings which can participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,3,4-oxadiazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the 5,6-dihydro-1,4-dioxin ring could potentially make the compound more hydrophobic .

Scientific Research Applications

Antidiabetic Screening

In the context of diabetes research, novel derivatives related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and evaluated for antidiabetic activity. A study by Lalpara et al. (2021) focused on the synthesis of N-substituted derivatives and their effectiveness in inhibiting α-amylase, an enzyme relevant in diabetes management.

Electrochromic Properties

Research by Hsiao et al. (2013) involved synthesizing electroactive polyamides with pendent carbazole groups, related to the compound . These polyamides exhibit significant thermal stability and electrochromic properties, changing color upon electrochemical oxidation, which could have implications in electronic display technologies.

Antithrombotic Properties

A study conducted by Bethge et al. (2005) explored derivatives of oxadiazole, similar to the compound in focus, for their antithrombotic and antiplatelet effects. These compounds were found to inhibit platelet aggregation and show competitive antagonism against serotonin receptors, indicating potential applications in cardiovascular disease treatment.

Antiviral Activity

Research on 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide, a compound structurally related to the one , was conducted by Pratap & Yarovenko (2000). While this specific compound did not show significant activity against certain viruses, it highlights the exploration of similar compounds in antiviral research.

Anticancer Evaluation

A notable study by Salahuddin et al. (2014) focused on the synthesis and in vitro anticancer evaluation of derivatives closely related to the compound . These compounds showed varying levels of effectiveness against different cancer cell lines, indicating potential applications in oncology.

Corrosion Inhibition

In the field of materials science, a study by Rochdi et al. (2014) investigated oxadiazole derivatives as inhibitors of brass corrosion in cooling water systems. This research demonstrates potential applications in industrial corrosion prevention.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17(15-8-6-14(7-9-15)13-4-2-1-3-5-13)20-19-22-21-18(26-19)16-12-24-10-11-25-16/h1-9,12H,10-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQBKXBZKGSILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.